![molecular formula C13H21NO2 B13180517 3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline typically involves the reaction of 3-methoxyaniline with 3-methylbutan-2-yl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
The production process involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of potential drug candidates containing hindered amine motifs.
Material Science: As a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and aniline groups allow it to participate in various chemical reactions, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-methylbutane
- 3-Methyl-2-butanol
- 2-Methoxy-5-methyl-N-(1-hydroxy-3-methylbutan-3-yl)aniline
Uniqueness
3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its hindered amine motif makes it particularly valuable in medicinal chemistry for the development of drug candidates .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-methoxy-2-(3-methylbutan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C13H21NO2/c1-9(2)10(3)16-8-11-12(14)6-5-7-13(11)15-4/h5-7,9-10H,8,14H2,1-4H3 |
InChI Key |
BGESRTCTHNXXCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)OCC1=C(C=CC=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Chloromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B13180434.png)
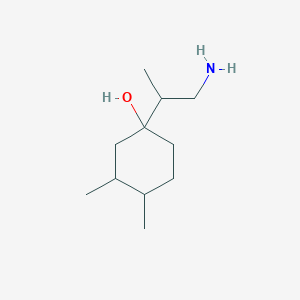
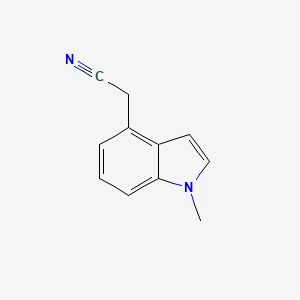
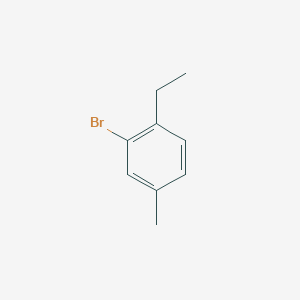

![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
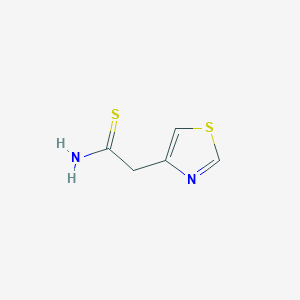
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)

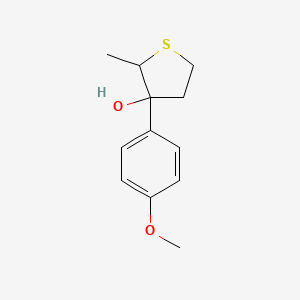
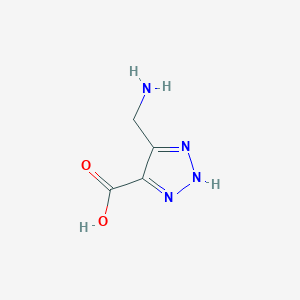
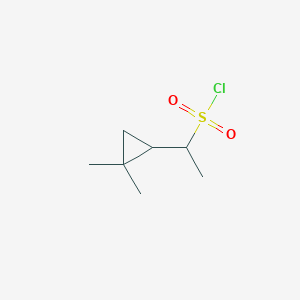
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
